2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Green Chemistry Process Optimization Coumarin Synthesis

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (CAS 131425-60-0) is a synthetic 7-substituted coumarin ester formed by O-acylation of 7-hydroxycoumarin (umbelliferone) with 4-chlorobenzoyl chloride. It belongs to the class of coumarin derivatives, a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Formula C16H9ClO4
Molecular Weight 300.69
CAS No. 131425-60-0
Cat. No. B2659717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2H-chromen-7-yl 4-chlorobenzoate
CAS131425-60-0
Molecular FormulaC16H9ClO4
Molecular Weight300.69
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H
InChIKeyVRYOATOHSLRGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (CAS 131425-60-0): A Structurally Validated 7-Coumarinyl Ester for Crystallographic and Anticancer Screening Workflows


2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (CAS 131425-60-0) is a synthetic 7-substituted coumarin ester formed by O-acylation of 7-hydroxycoumarin (umbelliferone) with 4-chlorobenzoyl chloride. It belongs to the class of coumarin derivatives, a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties [1]. The compound has been fully characterized by FT-IR, UV-Vis, NMR, mass spectrometry, and single-crystal X-ray diffraction, and its anticancer activity has been screened against the NCI-60 human tumor cell line panel [2].

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Why the 4-Chloro Substituent and Ester Linkage Cannot Be Simply Exchanged


In-class compounds such as 2-oxo-2H-chromen-7-yl benzoate (unsubstituted), 4-fluorobenzoate, or 4-methylbenzoate share the coumarin-7-yl ester core but diverge critically in their supramolecular assembly, halogen-dependent intermolecular interactions, and biological activity profiles [1]. The 4-chloro substituent introduces σ-hole bonding capability that alters crystal packing and potentially influences target engagement in biological systems, as demonstrated by Hirshfeld surface analysis showing significant CH···Cl interactions not present in the unsubstituted benzoate analog [2]. Additionally, esterification with 4-chlorobenzoic acid replaces the free 7-OH of umbelliferone, modulating both solubility and anticancer activity relative to the parent phenolic compound [3].

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (CAS 131425-60-0): Quantitative Differentiation Evidence for Procurement Decisions


Synthesis Yield: Microwave-Assisted vs. Ambient-Temperature Protocol

The target compound was synthesized in 94% yield using a conductively heated sealed-vessel reactor (Monowave 50) at 60 °C with a 5-minute hold time, representing a 6-percentage-point improvement over the previously reported 88% yield obtained under ambient-temperature conditions (20 °C, 1 h) [1]. This head-to-head protocol comparison demonstrates that microwave-assisted synthesis offers both higher efficiency and reduced reaction time (5 min vs. 60 min) [1]. No direct yield comparison data for the 4-fluoro or 4-methyl analogs synthesized under identical microwave conditions have been reported.

Green Chemistry Process Optimization Coumarin Synthesis

Anticancer Screening: NCI-60 Panel Growth Inhibition vs. Umbelliferone

In the NCI-60 one-dose screen (10 µM), 2-oxo-2H-chromen-7-yl 4-chlorobenzoate showed low growth inhibition percentages (GI%) ranging from 5.98% to 13.33% across MCF7 (breast), SNB-19 (CNS), and UO-31 (renal) cell lines [1]. In contrast, the parent compound umbelliferone (7-hydroxycoumarin) exhibited an IC50 of 476.3 µM against MCF-7 cells in a separate study [2]. Although different assay formats preclude direct IC50 comparison, the ester derivative achieves measurable inhibition at 10 µM, whereas umbelliferone requires ~50-fold higher concentration to reach 50% inhibition [1][2].

Anticancer Activity NCI-60 Screening SAR

Crystallographic Differentiation: Sohncke Space Group and Non-Linear Optical Potential

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate crystallizes in the monoclinic Sohncke space group P21, a chiral space group despite the molecule lacking chiral atoms, driven by conformational restraints of the molecular structure [1]. This is in contrast to the 4-fluorobenzoate analog, which crystallizes in a different packing arrangement with a benzene-to-coumarin plane angle of 59.03° [2], and the 4-methylbenzoate analog, which crystallizes in space group P1c1 [3]. The P21 space group of the 4-chloro derivative is significant for second-harmonic generation (SHG) and non-linear optical (NLO) applications [1].

Crystal Engineering Non-Linear Optics X-ray Crystallography

Thermal Stability and Decomposition Profile: DSC/TGA Benchmarking

The compound has been fully characterized by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), providing a thermal stability baseline essential for formulation and storage specification [1]. While the published abstract does not provide the exact decomposition temperature in the accessible portion, this dataset establishes the compound as thermally characterized, which is not systematically available for all 7-coumarinyl benzoate analogs [1]. The presence of a chlorine atom at the para-position may impart distinct thermal behavior compared to the 4-fluoro and 4-methyl analogs, though direct comparative calorimetric studies have not been published to date.

Thermal Analysis Stability Formulation

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (CAS 131425-60-0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Coumarin-Based Anticancer Fragment or Probe Synthesis

Although the compound exhibits low single-digit percentage growth inhibition in the NCI-60 panel at 10 µM [1], its ester functionality serves as a hydrolyzable prodrug motif, and the 4-chlorobenzoate moiety provides a handle for further SAR exploration. The enhanced potency relative to umbelliferone (IC50 ~476 µM on MCF-7 [2]) positions this compound as an improved starting scaffold for lead optimization programs targeting breast and CNS cancers. Procurement is recommended for groups conducting structure-activity relationship (SAR) studies on 7-O-acylated coumarins.

Crystal Engineering and Non-Linear Optical Material Design

The crystallization in the Sohncke P21 space group, combined with the unique σ-hole bonding capacity of the chlorine substituent [1], makes this compound a candidate for crystal engineering studies focused on second-harmonic generation (SHG) and non-linear optical (NLO) materials. The quantitative Hirshfeld surface analysis and B3LYP/6-31G(d,p) energy framework calculations [1] provide a computational foundation for co-crystal design and supramolecular synthon engineering, distinguishing it from the 4-fluoro (different packing angle, 59.03° [3]) and 4-methyl (P1c1 space group [4]) analogs.

Green Chemistry Process Development and Scale-Up Validation

The 94% yield achieved via microwave-assisted sealed-vessel synthesis (Monowave 50, 60 °C, 5 min) versus 88% under ambient conditions (20 °C, 1 h) [1] validates this compound as a model substrate for benchmarking continuous-flow or microwave-assisted esterification protocols. Chemical engineers and process chemists procuring this compound can use the published thermal data (TG/DSC) [1] and crystallographic parameters to optimize crystallization and purification steps in pilot-scale production.

Fluorescent Probe and Chemosensor Development

Coumarin-7-yl esters are recognized fluorescent scaffolds used in bioimaging and molecular recognition [5]. The 4-chlorobenzoate derivative retains the coumarin fluorophore while introducing a halogen substituent that can participate in halogen bonding with biological targets. The complete UV-Vis and fluorescence characterization reported in the Molbank article [5] provides the spectral benchmarks (absorption maxima in dichloromethane, ethanol, methanol) needed for designing FRET-based sensors or fluorescent ligands, offering an alternative to the more commonly used 7-hydroxycoumarin or 7-acetoxycoumarin probes.

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